3-Hexylselenophene
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Overview
Description
3-Hexylselenophene is an organoselenium compound that belongs to the family of selenophenes. It is a conjugated polymer with a hexyl side chain attached to the selenophene ring. This compound is known for its excellent electronic properties, making it a subject of interest in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylselenophene typically involves the use of organometallic reagents and catalysts. One common method is the Stille coupling reaction, where a stannylated selenophene derivative reacts with an alkyl halide in the presence of a palladium catalyst . Another method involves the Kumada coupling reaction, where a Grignard reagent is used instead of the stannylated derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Hexylselenophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions often use halogenating agents like bromine or iodine to introduce halogen atoms into the selenophene ring.
Major Products: The major products formed from these reactions include various substituted selenophenes, which can be further functionalized for specific applications .
Scientific Research Applications
3-Hexylselenophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Hexylselenophene exerts its effects is primarily through its conjugated polymer structure, which allows for efficient charge transport. The hexyl side chain enhances solubility and processability, making it suitable for various applications. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to potential biological activities .
Comparison with Similar Compounds
Poly(3-hexylthiophene): A close analogue with a thiophene ring instead of a selenophene ring.
Poly(3-hexyltellurophene): Another analogue with a tellurophene ring.
Uniqueness: 3-Hexylselenophene stands out due to its stronger intermolecular interactions and better interchain charge hopping compared to its thiophene analogue. It also has a narrower bandgap, making it more suitable for certain electronic applications .
Properties
Molecular Formula |
C10H16Se |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-hexylselenophene |
InChI |
InChI=1S/C10H16Se/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 |
InChI Key |
QOWHXTFXZSVAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C[Se]C=C1 |
Related CAS |
120485-94-1 |
Origin of Product |
United States |
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